molecular formula C7H3FN2O3 B1584436 2-Fluoro-5-nitrophenyl isocyanate CAS No. 68622-14-0

2-Fluoro-5-nitrophenyl isocyanate

Cat. No.: B1584436
CAS No.: 68622-14-0
M. Wt: 182.11 g/mol
InChI Key: XCDYDLFUPMSLGZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-5-nitrophenyl isocyanate can be synthesized through several methods. One common approach involves the reaction of 2-fluoro-5-nitroaniline with phosgene (COCl₂) under controlled conditions . The reaction typically proceeds as follows:

2-Fluoro-5-nitroaniline+Phosgene2-Fluoro-5-nitrophenyl isocyanate+HCl\text{2-Fluoro-5-nitroaniline} + \text{Phosgene} \rightarrow \text{this compound} + \text{HCl} 2-Fluoro-5-nitroaniline+Phosgene→2-Fluoro-5-nitrophenyl isocyanate+HCl

The reaction is carried out in an inert solvent such as dichloromethane at low temperatures to prevent decomposition of the isocyanate product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-5-nitrophenyl isocyanate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
FNPI serves as an important intermediate in the synthesis of complex organic compounds. Its isocyanate functional group enables it to participate in nucleophilic addition reactions, which are fundamental in organic synthesis.

Reactivity with Nucleophiles
The isocyanate group reacts readily with amines and alcohols to form ureas and carbamates, respectively. This property is exploited in the synthesis of various derivatives used in pharmaceuticals and agrochemicals.

Reaction TypeReactantsProducts
Nucleophilic AdditionFNPI + AminesUreas
Nucleophilic AdditionFNPI + AlcoholsCarbamates

Medicinal Chemistry

Pharmacological Potential
Research has indicated that FNPI derivatives exhibit promising pharmacological activities, particularly in the development of anticancer agents. The compound's unique structure allows for modifications that enhance its biological activity.

Case Study: Anticancer Activity
In a study focusing on the synthesis of FNPI derivatives, several compounds demonstrated significant inhibition of cancer cell proliferation. These derivatives were shown to induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications.

  • Study Reference : A recent investigation reported that specific FNPI derivatives inhibited cell growth by targeting key signaling pathways involved in cancer progression .

Material Science

Development of Novel Materials
FNPI is utilized in the creation of advanced materials with specific electronic or optical properties. Its reactivity allows for the incorporation into polymer matrices, enhancing their performance characteristics.

Applications in Coatings and Adhesives
The compound's ability to react with nucleophiles makes it suitable for use in coatings and adhesives, where durability and chemical resistance are critical.

Environmental Chemistry

Role in Chemical Safety
As an isocyanate, FNPI must be handled with care due to its potential health hazards, including respiratory irritation and sensitization. Research into safer alternatives and mitigation strategies is ongoing, emphasizing the importance of chemical safety in research applications.

Summary of Key Applications

Application AreaSpecific Uses
Organic SynthesisIntermediate for complex organic molecules
Medicinal ChemistryDevelopment of anticancer agents
Material ScienceProduction of advanced materials
Environmental ChemistryResearch on chemical safety and alternatives

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-nitrophenyl isocyanate
  • 2-Fluoro-3-nitrophenyl isocyanate
  • 2-Fluoro-6-nitrophenyl isocyanate

Uniqueness

2-Fluoro-5-nitrophenyl isocyanate is unique due to its specific substitution pattern on the benzene ring, which influences its reactivity and applications. The presence of the fluorine atom at the second position and the nitro group at the fifth position makes it distinct from other isocyanates.

Biological Activity

2-Fluoro-5-nitrophenyl isocyanate (2-FNPI) is an organic compound with significant biological activity, primarily due to its reactivity with biological molecules. This article explores the compound's biological properties, mechanisms of action, and potential applications in research and medicine, supported by data tables and relevant case studies.

This compound has the molecular formula C7H4FN2O3\text{C}_7\text{H}_4\text{F}\text{N}_2\text{O}_3 and a molecular weight of approximately 182.11 g/mol. The presence of both a fluorine atom and a nitro group on the phenyl ring enhances its electrophilicity, making it a valuable reagent in organic chemistry and biochemistry.

Key Features

PropertyValue
CAS Registry Number68622-14-0
Molecular Weight182.11 g/mol
StructureStructure
Functional GroupsIsocyanate, Nitro, Fluoro

Interaction with Biological Molecules

2-FNPI primarily interacts with primary amines found in proteins, forming stable covalent bonds. This property is crucial for protein labeling and detection in various research applications. The nitro group contributes to strong absorbance at specific wavelengths, facilitating detection through techniques like UV-visible spectroscopy .

Mechanism of Action:

  • Covalent Bond Formation: 2-FNPI reacts with amino groups in proteins, potentially altering enzyme activity or protein stability.
  • Protein Labeling: The compound's reactivity allows for the tagging of proteins for tracking and analysis.

Case Studies

  • Protein Modification: A study demonstrated that 2-FNPI could modify enzymes, leading to changes in their catalytic activity. This modification was quantitatively assessed using spectrophotometric methods to measure absorbance changes .
  • Toxicological Studies: Research indicates that exposure to isocyanates, including 2-FNPI, may pose respiratory sensitization risks. Understanding these interactions can provide insights into potential toxicological effects .

Synthesis and Development

2-FNPI serves as a building block in synthesizing more complex organic molecules. Its unique structure allows it to be utilized in developing advanced materials and chemical sensors.

Potential Therapeutic Uses

Emerging research suggests that compounds similar to 2-FNPI exhibit antimicrobial and anticancer properties. For example:

  • Anticancer Activity: Preliminary investigations indicate that derivatives of 2-FNPI may inhibit cancer cell proliferation by targeting specific metabolic pathways .
  • Antimicrobial Properties: Studies are ongoing to evaluate the effectiveness of 2-FNPI against various bacterial strains .

Comparison with Related Compounds

The structural similarities between 2-FNPI and other nitrophenyl isocyanates highlight its unique properties:

Compound NameStructure FeaturesUnique Properties
2-Fluoro-4-nitrophenyl isocyanateSimilar structure but different nitro positionDifferent reactivity patterns
4-Nitrophenyl isocyanateLacks fluorine substituentMore common in industrial applications
3-NitroanilineContains an amino group instead of isocyanateExhibits different biological activities

The combination of the fluorine and nitro groups enhances the electrophilicity and reactivity of 2-FNPI compared to its analogs, making it particularly valuable in synthetic organic chemistry .

Properties

IUPAC Name

1-fluoro-2-isocyanato-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3FN2O3/c8-6-2-1-5(10(12)13)3-7(6)9-4-11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDYDLFUPMSLGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])N=C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10218710
Record name 2-Fluoro-5-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68622-14-0
Record name 2-Fluoro-5-nitrophenyl isocyanate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068622140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Fluoro-5-nitrophenyl isocyanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10218710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-5-nitrophenyl isocyanate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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